An In-depth Technical Guide to 6-Fluorochromane-2-carboxylic acid (CAS: 99199-60-7)
An In-depth Technical Guide to 6-Fluorochromane-2-carboxylic acid (CAS: 99199-60-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorochromane-2-carboxylic acid is a fluorinated chroman derivative of significant interest in the pharmaceutical industry. Primarily, it serves as a crucial chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the manufacturing of Nebivolol, a third-generation beta-blocker used for the treatment of hypertension. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and explores its pivotal role in the development of cardiovascular drugs by examining the mechanism of action of its principal downstream product, Nebivolol.
Chemical and Physical Properties
6-Fluorochromane-2-carboxylic acid is a white to off-white crystalline solid. Its chemical structure consists of a chromane ring system substituted with a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position. The presence of the chiral center at the C2 position means it can exist as (R) and (S) enantiomers, which are often crucial for the stereospecific synthesis of pharmaceuticals.
| Property | Value | Reference(s) |
| CAS Number | 99199-60-7 | [1][2][3] |
| Molecular Formula | C₁₀H₉FO₃ | [1][2][3] |
| Molecular Weight | 196.18 g/mol | [1][2][3] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 124.0 to 128.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
| Synonyms | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [1] |
Synthesis of 6-Fluorochromane-2-carboxylic acid
The most common and effective method for synthesizing 6-Fluorochromane-2-carboxylic acid is through the catalytic hydrogenation of its chromone precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This process reduces the ketone group and the double bond in the pyran ring to yield the saturated chromane structure.[4][5]
Experimental Protocol: Catalytic Hydrogenation
Materials:
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6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (starting material)
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Palladium on activated carbon (5% Pd/C), wet (50% water content)
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Glacial acetic acid (solvent)
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Hydrogen gas (H₂)
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Nitrogen gas (N₂)
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Petroleum ether (for precipitation)
Equipment:
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Autoclave reactor
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Filtration apparatus
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Rotary evaporator
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Heating mantle
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Standard laboratory glassware
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Charging the Reactor: In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C catalyst, and 500 mL of glacial acetic acid.
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Inerting the Atmosphere: Seal the autoclave and purge it with nitrogen gas three times to remove any oxygen.
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Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa with hydrogen and heat the mixture to 70-80°C with stirring.
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Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when the pressure remains stable for over 30 minutes, indicating the cessation of hydrogen uptake. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
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Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure. Filter the reaction mixture to remove the Pd/C catalyst.
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Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the glacial acetic acid.
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Product Precipitation and Purification: Pour the concentrated residue into 30 mL of petroleum ether and heat to induce precipitation of a white crystalline solid.
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Isolation and Drying: Filter the solid product, wash with a small amount of petroleum ether, and dry under vacuum to yield the final product, 6-Fluorochromane-2-carboxylic acid.
This method has reported yields of approximately 88.4% with a purity of 99.8%.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-Fluorochromane-2-carboxylic acid.
Role in Drug Development and Biological Significance
While there is limited information on the direct biological activity of 6-Fluorochromane-2-carboxylic acid itself, its importance is underscored by its role as a key intermediate in the synthesis of Nebivolol.[2] The chromane moiety provided by this precursor is essential for Nebivolol's unique pharmacological profile.[2]
Nebivolol is a highly selective β1-adrenergic receptor antagonist.[7] Its mechanism of action is twofold:
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β1-Adrenergic Receptor Blockade: It selectively blocks β1-receptors primarily in the heart, leading to a decrease in heart rate and myocardial contractility. This reduces the workload on the heart, contributing to its antihypertensive effects.[7]
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Nitric Oxide (NO)-Mediated Vasodilation: Uniquely among beta-blockers, Nebivolol also stimulates endothelial Nitric Oxide Synthase (eNOS) through β3-adrenergic receptor agonism.[7][8] This leads to an increase in the production of nitric oxide, a potent vasodilator, which relaxes blood vessels and lowers peripheral vascular resistance.[7]
The fluorinated chromane structure derived from 6-Fluorochromane-2-carboxylic acid is integral to this dual-action mechanism.
Signaling Pathway of Nebivolol
Caption: Dual mechanism of action of Nebivolol.
Conclusion
6-Fluorochromane-2-carboxylic acid is a fine chemical of high importance in medicinal chemistry and pharmaceutical manufacturing. Its primary value lies not in its own biological activity, but as a sophisticated, chiral starting material for the synthesis of life-saving drugs like Nebivolol. The stereocenter and the fluorinated chromane core it provides are essential for the desired therapeutic effects of the final API. The well-established and high-yielding synthesis makes it a reliable component in the pharmaceutical supply chain. Further research may explore the use of this versatile intermediate in the synthesis of other novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-6-Fluorochroman-2-carboxylic acid - [sigmaaldrich.com]
- 3. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Evolving mechanisms of action of beta blockers: focus on nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 8. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
